molecular formula C15H19NO4 B2904038 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate CAS No. 186704-03-0

1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

Cat. No.: B2904038
CAS No.: 186704-03-0
M. Wt: 277.32
InChI Key: JWTYDRKOSWALHD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate involves several steps. One common method includes the reaction of indole derivatives with tert-butyl and methyl groups under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, toluene, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different indole derivatives, while substitution reactions can introduce new functional groups to the compound .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific indole derivative and its intended application. For example, some indole derivatives have been shown to inhibit viral replication by targeting viral enzymes, while others may induce apoptosis in cancer cells by interacting with cellular signaling pathways .

Comparison with Similar Compounds

1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate is unique among indole derivatives due to its specific tert-butyl and methyl substitutions. Similar compounds include other indole derivatives such as 1-tert-butyl 5-methyl indoline-1,5-dicarboxylate and 1-tert-butyl 2-methyl 1H-indole-1,2-dicarboxylate . These compounds share similar structural features but may differ in their chemical reactivity and biological activities.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-8,12H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTYDRKOSWALHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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